N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is an organic compound that features a chlorophenyl group and a cyclooctyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and cyclooctylamine.
Reaction: The 2-chlorobenzyl chloride is reacted with cyclooctylamine in the presence of a base such as sodium hydroxide to form the intermediate N-(2-chlorobenzyl)cyclooctylamine.
Further Reaction: The intermediate is then reacted with ethylenediamine under reflux conditions to yield the final product, N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclohexylethane-1,2-diamine
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclopentylethane-1,2-diamine
- N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclododecylethane-1,2-diamine
Uniqueness
N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine is unique due to its specific combination of a chlorophenyl group and a cyclooctyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
627521-77-1 |
---|---|
Molekularformel |
C17H27ClN2 |
Molekulargewicht |
294.9 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-N'-cyclooctylethane-1,2-diamine |
InChI |
InChI=1S/C17H27ClN2/c18-17-11-7-6-8-15(17)14-19-12-13-20-16-9-4-2-1-3-5-10-16/h6-8,11,16,19-20H,1-5,9-10,12-14H2 |
InChI-Schlüssel |
RCKLMEIKLDUCAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)NCCNCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.